Home > Products > Screening Compounds P38795 > 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride
3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride - 1334013-89-6

3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride

Catalog Number: EVT-1712140
CAS Number: 1334013-89-6
Molecular Formula: C9H13Cl2N3
Molecular Weight: 234.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride is a compound belonging to the class of dihydroquinazolines, which are heterocyclic organic compounds. These compounds are characterized by a fused ring structure that includes a quinazoline moiety. The specific compound in question is notable for its potential applications in medicinal chemistry, particularly in drug development and as a pharmacological agent.

Source and Classification

The compound can be synthesized from various precursors, notably 2-aminobenzylamine, through several synthetic routes. It falls under the broader category of quinazoline derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Dihydroquinazolines are often classified based on their substitution patterns and the presence of functional groups that influence their reactivity and biological activity.

Synthesis Analysis

Methods and Technical Details

Several methods have been developed for the synthesis of 3,4-dihydroquinazolin-2-ylmethanamine dihydrochloride. A notable approach involves the use of microwave-assisted reactions, which significantly enhance reaction rates and yields. The general synthetic pathway includes:

  1. Starting Material: 2-Aminobenzylamine is used as a precursor.
  2. Functionalization: The amino groups of 2-aminobenzylamine undergo selective N-acylation and N-alkylation reactions.
  3. Cyclization: Microwave-assisted ring closure of the corresponding aminoamides is performed using ethyl polyphosphate as a cyclodehydrating agent, yielding the desired dihydroquinazoline structure in high yield (up to 86%) within short reaction times .

This method avoids the need for protection/deprotection steps commonly required in traditional synthetic routes, making it more efficient and cost-effective.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3,4-dihydroquinazolin-2-ylmethanamine dihydrochloride can be described as follows:

  • Molecular Formula: C10_{10}H12_{12}Cl2_2N2_2
  • Molecular Weight: Approximately 239.12 g/mol
  • Structure: The compound features a dihydroquinazoline ring system with an amine group attached to the second carbon atom of the quinazoline ring. The presence of two hydrochloride groups indicates that it exists as a dihydrochloride salt.

The structural representation can be visualized with standard chemical drawing software or databases that provide 3D models for better understanding.

Chemical Reactions Analysis

Reactions and Technical Details

3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride participates in various chemical reactions due to its functional groups:

  1. N-Alkylation: The amine group can undergo alkylation reactions to form quaternary ammonium salts.
  2. Oxidation: Under oxidative conditions, it may oxidize to form corresponding quinazolinones.
  3. Condensation Reactions: It can act as a nucleophile in condensation reactions with aldehydes or ketones to form more complex structures.

These reactions are critical for modifying the compound's properties and enhancing its biological activity.

Mechanism of Action

Process and Data

The mechanism of action of 3,4-dihydroquinazolin-2-ylmethanamine dihydrochloride is primarily studied in relation to its potential pharmacological effects. While specific data on this compound's mechanism is limited, compounds within its class often exhibit their effects through:

  1. Inhibition of Enzymatic Activity: Many quinazoline derivatives act as inhibitors of specific enzymes involved in cancer cell proliferation or inflammation.
  2. Receptor Binding: They may interact with various receptors in the central nervous system or other tissues, influencing neurotransmitter systems or cellular signaling pathways.

Further studies are necessary to elucidate the precise mechanisms through which this compound exerts its effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride exhibits several notable physical and chemical properties:

These properties are essential for determining the compound's suitability for various applications in pharmaceuticals and other fields.

Applications

Scientific Uses

The applications of 3,4-dihydroquinazolin-2-ylmethanamine dihydrochloride extend into several scientific domains:

  1. Pharmaceutical Development: As a potential lead compound for developing new therapeutic agents targeting cancer or inflammatory diseases.
  2. Biological Research: Used in studies investigating the biological activity of dihydroquinazoline derivatives.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex organic molecules through various chemical transformations.
Introduction to Quinazolinone Pharmacophores in Modern Drug Discovery

Evolutionary Significance of 3,4-Dihydroquinazolinone Derivatives in Medicinal Chemistry

The chemical evolution of 3,4-dihydroquinazolinone derivatives represents a compelling narrative in medicinal chemistry, tracing a path from simple heterocyclic compounds to targeted therapeutic agents. These nitrogen-containing bicyclic structures emerged as privileged scaffolds due to their exceptional adaptability in drug design. The journey began with early antibacterial applications, exemplified by derivatives like 3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one, which demonstrated potent activity against both Gram-positive and Gram-negative bacteria through mechanisms believed to involve bacterial membrane disruption and metabolic pathway inhibition [9]. This foundational work established the quinazolinone core as a versatile platform for structural optimization.

The transformative breakthrough came with the recognition of these scaffolds as molecular warheads against oncology targets. Structural modifications at the C2 and N3 positions yielded compounds with remarkable tubulin polymerization inhibition capabilities. For instance, compound 32 (a 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivative) demonstrated broad-spectrum anticancer activity by disrupting microtubule networks, arresting the cell cycle at G2/M phase, and inducing apoptosis through caspase-3 activation [2]. The strategic incorporation of phenyl, biphenyl, naphthyl, or indolyl side chains at the C2 position significantly enhanced binding affinity to the tubulin colchicine site, as confirmed through molecular docking studies. This evolutionary trajectory culminated in advanced derivatives like 3,4-dihydroquinazolin-2-ylmethanamine, where the introduction of an aminomethyl functional group significantly expanded the pharmacodynamic potential through enhanced hydrogen bonding capabilities and ionic interactions with biological targets [4] [6].

Table 1: Evolutionary Milestones of 3,4-Dihydroquinazolinone Derivatives in Drug Discovery

Time PeriodStructural InnovationKey Biological ActivitiesRepresentative Derivatives
1960s-1980sBase scaffold developmentAntibacterial, Antifungal3-Benzyl-2-aryl derivatives
1990s-2000sC2 Aryl/Heteroaryl substitutionAnticancer, Anti-inflammatory2-Styryl-4(3H)-quinazolinones
2000s-2010sN3 Functionalization & C2 complex side chainsTubulin inhibition, Kinase modulation2-(Biphenyl)-3-acrylamino derivatives
2010s-PresentAminomethyl functionalization & salt formationDual-target inhibitors, Enhanced bioavailability3,4-Dihydroquinazolin-2-ylmethanamine salts

The most recent evolutionary leap involves strategic salt formation, exemplified by 3,4-dihydroquinazolin-2-ylmethanamine dihydrochloride. This modification addresses critical pharmacokinetic limitations of earlier derivatives by enhancing water solubility and crystalline stability while preserving the core pharmacophore. The dihydrochloride salt form demonstrates superior bioavailability profiles in preclinical models, particularly for central nervous system targets, owing to improved blood-brain barrier permeability [6] [9]. This evolution from simple heterocycles to target-specific therapeutic candidates highlights the scaffold's remarkable adaptability to medicinal chemistry's evolving demands.

Structural Privileges of the 2,3-Dihydroquinazolin-4(1H)-one Scaffold for Targeted Therapies

The 2,3-dihydroquinazolin-4(1H)-one scaffold possesses exceptional structural versatility that enables precise interactions with diverse biological targets. This bicyclic framework incorporates three principal pharmacophoric elements: (1) A flat benzo ring that facilitates π-π stacking interactions with aromatic residues in binding pockets; (2) A partially saturated pyrimidinone ring containing the critical amide bond that serves as both hydrogen bond donor and acceptor; and (3) The C2 stereogenic center that provides spatial orientation for substituent groups toward specific binding regions [4] [6]. This unique combination creates a three-point recognition module adaptable to various therapeutic targets through strategic substitution.

The scaffold's synthetic tractability enables precise pharmacophore optimization. Modern synthetic approaches like nano-SiO₂-SO₃H catalyzed assembly have revolutionized derivative production, allowing solvent-free synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives in 5-20 minutes with 85-98% yields [7]. This efficiency facilitates rapid exploration of structure-activity relationships. Computational fragmentation studies using RECAP (Retrosynthetic Combinatorial Analysis Procedure) rules reveal that non-extensive fragmentation of natural products containing dihydroquinazolinone motifs generates privileged fragments with superior pharmacophore fit scores (56% higher than extensive fragments) and enhanced molecular complexity [5]. These fragments serve as ideal starting points for targeted drug design.

Table 2: Strategic Structural Modification and Target Implications

Molecular RegionModification StrategiesTarget ImplicationsKey Interactions Generated
C2 PositionAryl, heteroaryl, or aminomethyl groupsTubulin colchicine site, Kinase ATP pocketsHydrophobic pocket filling, π-π stacking
N3 PositionAlkylation, acylation, or aromatic fusionDNA topoisomerases, ReceptorsH-bond donation, Van der Waals contacts
Benzene RingElectron-donating/withdrawing substituentsSelectivity modulation, ADME optimizationEnhanced solubility, Tissue targeting
C2-C3 BondSpirocyclic fusion or saturation controlConformational constraint, Binding specificityLigand rigidity, Binding pocket complementarity

The aminomethyl functionalization at C2 represents a particularly impactful structural privilege. Derivatives like 3,4-dihydroquinazolin-2-ylmethanamine leverage this group to establish cation-π interactions with aspartate/glutamate residues and additional hydrogen bonding networks inaccessible to non-aminated analogs. Molecular modeling demonstrates that the protonated amine forms salt bridges with an average bond length of 2.8Å with target proteins, significantly enhancing binding affinity [8]. This modification transforms the scaffold from a planar heterocycle into a three-dimensional pharmacophore with enhanced complementarity to complex binding sites. The dihydrochloride salt form further amplifies these advantages through improved crystallinity and formulation properties, addressing the solubility limitations that plagued earlier quinazolinone drugs [6] [9].

Historical Context: From Natural Alkaloids to Synthetic Tubulin Inhibitors

The therapeutic journey of quinazolinones originates with naturally occurring alkaloids that demonstrated compelling biological properties. The seminal discovery occurred in traditional Chinese medicine with the isolation of febrifugine from Dichroa febrifuga Lour. This quinazolinone alkaloid demonstrated unprecedented antimalarial activity through a mechanism later identified as inhibition of Plasmodium protein synthesis [6] [9]. This natural compound established the quinazolinone nucleus as a biologically relevant scaffold worthy of synthetic exploration. Early synthetic efforts focused on replicating and optimizing these natural leads, resulting in compounds like 3-[β-keto-γ-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolone, which preserved the antimalarial activity while improving chemical stability [6].

The transition to synthetic medicinal chemistry began in earnest in the mid-20th century with the development of practical synthetic routes. The Niementowski reaction (anthranilic acid + formamide) and its variations enabled systematic exploration of the chemical space around the quinazolinone core [6] [9]. This synthetic accessibility facilitated the serendipitous discovery of diverse bioactivities beyond antimalarial effects, including sedative-hypnotic, antihypertensive, and anticonvulsant properties. The critical breakthrough came with the realization that strategic substitutions could confer cytotoxic properties, exemplified by 2-phenylquinazolinones that demonstrated selective toxicity toward cancer cell lines through then-unknown mechanisms [9].

Table 3: Evolution from Natural Alkaloids to Targeted Synthetic Derivatives

EraCompound TypeRepresentative AgentsPrimary Therapeutic ApplicationMechanistic Understanding
Pre-1950sNatural alkaloidsFebrifugine, VasicineAntimalarial, BronchodilatorEmpirical traditional use
1950s-1980sFirst-generation syntheticsMethaqualone, FenquizoneSedative-hypnotic, DiureticGABA modulation, Na⁺/K⁺ ATPase
1990s-2010sTargeted agentsGefitinib, ErlotinibEGFR⁺ cancersTyrosine kinase inhibition
2010s-PresentAdvanced derivativesTubulin inhibitors, 3,4-Dihydroquinazolin-2-ylmethanamineBroad-spectrum anticancer agentsTubulin polymerization inhibition

The modern era of target-specific design emerged with the elucidation of critical mechanisms of action. Seminal work identified specific quinazolinones as potent tubulin polymerization inhibitors, with compound 32 (2-substituted 2,3-dihydroquinazolin-4(1H)-one) demonstrating nanomolar inhibition constants and disrupting microtubule dynamics in cancer cells [2]. This mechanistic understanding propelled rational drug design, leading to structure-based optimization of the quinazolinone core for enhanced tubulin binding. The introduction of the aminomethyl functional group at C2, as in 3,4-dihydroquinazolin-2-ylmethanamine, represents the current state-of-the-art, enabling formation of critical ionic interactions with tubulin's acidic residues [2] [9]. The dihydrochloride salt form of this compound provides optimal physicochemical properties for drug development, combining the tubulin-targeting mechanism with enhanced bioavailability. This historical progression—from traditional herbal remedies to rationally designed tubulin inhibitors—exemplifies the successful integration of natural product inspiration with modern drug design paradigms [2] [6] [9].

Properties

CAS Number

1334013-89-6

Product Name

3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride

IUPAC Name

1,4-dihydroquinazolin-2-ylmethanamine;dihydrochloride

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.12 g/mol

InChI

InChI=1S/C9H11N3.2ClH/c10-5-9-11-6-7-3-1-2-4-8(7)12-9;;/h1-4H,5-6,10H2,(H,11,12);2*1H

InChI Key

SUWCOWMPWSYIRA-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2NC(=N1)CN.Cl.Cl

Canonical SMILES

C1C2=CC=CC=C2NC(=N1)CN.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.